molecular formula C11H13Cl2NO B1471369 1-(Chloromethyl)-3,4-dihydro-5-methoxyisoquinoline hydrochloride CAS No. 141463-73-2

1-(Chloromethyl)-3,4-dihydro-5-methoxyisoquinoline hydrochloride

Cat. No. B1471369
M. Wt: 246.13 g/mol
InChI Key: PJIJWNHURYAXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and chemical stability .

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to 1-(Chloromethyl)-3,4-dihydro-5-methoxyisoquinoline hydrochloride have been synthesized and evaluated for their potential biological activities. For instance, Mikhailovskii et al. (2018) synthesized 1-chloromethyl- and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines, assessing them for antiarrhythmic, anticonvulsant, and analgesic activities. The water-soluble hydrochlorides exhibited significant antiarrhythmic activity, showcasing their potential in developing therapeutic agents (Mikhailovskii et al., 2018).

Antimicrobial and Antifungal Activities

Another study by Сурикова et al. (2014) explored the antimicrobial and antifungal activities of compounds derived from 1-chloromethyl isoquinolines. The hydrochlorides of these synthesized compounds showed weak antimicrobial and antifungal activities, highlighting their potential in addressing certain bacterial and fungal infections (Сурикова et al., 2014).

Neuroprotective or Neurotoxic Activity

Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives by Okuda et al. (2003) revealed that certain substitutions on the isoquinoline ring can either enhance or reduce neurotoxicity. Specifically, hydroxyl substitution was found to decrease toxicity, while methoxyl substitution increased it. This suggests the potential for designing compounds with tailored effects on neuronal cells, which could be useful in neurodegenerative disease research (Okuda et al., 2003).

Safety And Hazards

This involves studying the toxicity of the compound and any risks associated with its handling and disposal .

properties

IUPAC Name

1-(chloromethyl)-5-methoxy-3,4-dihydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO.ClH/c1-14-11-4-2-3-8-9(11)5-6-13-10(8)7-12;/h2-4H,5-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIJWNHURYAXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCN=C2CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-5-methoxy-3,4-dihydroisoquinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Chloromethyl)-3,4-dihydro-5-methoxyisoquinoline hydrochloride
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1-(Chloromethyl)-3,4-dihydro-5-methoxyisoquinoline hydrochloride
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1-(Chloromethyl)-3,4-dihydro-5-methoxyisoquinoline hydrochloride

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